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An In-depth Technical Guide on the Crystallographic and Biochemical Interplay

This whitepaper provides a comprehensive technical overview of the crystal structure of the

potent cyclin-dependent kinase (CDK) inhibitor, AZD-5438, in complex with CDK2. Designed

for researchers, scientists, and drug development professionals, this document delves into the

structural basis of inhibition, presents key quantitative data, and outlines the experimental

methodologies used to elucidate these findings.

Executive Summary
AZD-5438 is a powerful inhibitor of CDK1, CDK2, and CDK9, demonstrating significant

potential in cancer therapy due to the central role of these kinases in cell cycle regulation.[1][2]

[3] The deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for

therapeutic intervention.[3] This guide focuses on the high-resolution crystal structures of AZD-
5438 bound to both cyclin-free CDK2 (PDB ID: 6GUH) and the CDK2/Cyclin A complex (PDB

ID: 6GUE), providing a molecular snapshot of its inhibitory mechanism.[4][5] Understanding this

interaction at an atomic level is crucial for the rational design of next-generation selective CDK

inhibitors.

Structural Insights into AZD-5438 Inhibition of CDK2
The crystal structure of AZD-5438 in complex with CDK2 reveals the inhibitor nestled within the

ATP-binding pocket of the kinase.[6][7] The binding is characterized by a series of hydrogen

bonds and hydrophobic interactions that are crucial for its high affinity and inhibitory activity.
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The core of AZD-5438, a 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino)

pyrimidine, establishes a binding mode typical for this chemical series.[3][7] Key interactions

include:

Hinge Region Interaction: The pyrimidine core of AZD-5438 forms two critical hydrogen

bonds with the backbone of Leu83 in the hinge region of CDK2. Specifically, the pyrimidine

N1 atom interacts with the backbone amide nitrogen of Leu83, and the amino NH group

hydrogen bonds with the backbone carbonyl oxygen of the same residue.[7]

Hydrophobic Interactions: The aromatic core of the inhibitor is stabilized by hydrophobic

interactions with key residues in the active site, including Phe80, Leu135, and Ala31.[6] The

phenyl ring of the phenylmethylsulfone moiety is positioned against Ile10.[6]

Additional Hydrogen Bonding: The imidazole N1 atom of AZD-5438 forms a hydrogen bond

with the amino group of Lys33, engaging the "sugar pocket" region of the ATP-binding site.[7]

The sulfone group points towards the solvent and can interact with a water molecule.[6][7]

These interactions collectively anchor AZD-5438 firmly in the active site, preventing the binding

of ATP and subsequent phosphorylation of CDK2 substrates, thereby arresting the cell cycle.

Below is a diagram illustrating the key binding interactions between AZD-5438 and the CDK2

active site.
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Caption: Key interactions of AZD-5438 within the CDK2 active site.
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Quantitative Data
The inhibitory potency and binding affinity of AZD-5438 have been characterized through

various biochemical and biophysical assays. The following tables summarize the key

quantitative data.

Inhibitory Activity (IC50)
Target Kinase IC50 (nmol/L) Assay Conditions Reference(s)

Cyclin E-CDK2 6

Recombinant enzyme,

scintillation proximity

assay

[1][8]

Cyclin A-CDK2 45

Recombinant enzyme,

scintillation proximity

assay

[1][8]

Cyclin B1-CDK1 16

Recombinant enzyme,

scintillation proximity

assay

[1][8]

Cyclin T-CDK9 20

Recombinant enzyme,

kinase selectivity

screening service

[1][8]

p25-CDK5 14, 21

Recombinant enzyme,

scintillation proximity

assay

[1][8]

Cyclin D3-CDK6 21

Recombinant enzyme,

kinase selectivity

screening service

[1][8]

Glycogen Synthase

Kinase 3β (GSK3β)
17

Recombinant enzyme,

scintillation proximity

assay

[1][8]

Cyclin D1-CDK4
>1000 (75-fold less

active)

Recombinant enzyme,

scintillation proximity

assay

[8]
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Binding Affinity (Isothermal Titration Calorimetry)
Complex

Dissociation Constant (Kd)
(nM)

Reference(s)

CDK2-Cyclin A Low-nanomolar affinity [6][9]

Cyclin-free CDK2 Tighter binding than to CDK1 [6]

CDK1-Cyclin B
Up to 16-fold weaker than

CDK2-Cyclin A
[6][9]

Cyclin-free CDK1
Significantly reduced affinity

compared to CDK2
[6]

Crystallographic Data
PDB ID 6GUH 6GUE

Complex
CDK2 in complex with AZD-

5438

CDK2/Cyclin A in complex with

AZD-5438

Resolution 1.50 Å
Not explicitly found in search

results

Space Group P 21 21 21
Not explicitly found in search

results

Unit Cell Dimensions (a, b, c)
Not explicitly found in search

results

Not explicitly found in search

results

R-work / R-free 0.199 / 0.243
Not explicitly found in search

results

Data Collection Method X-RAY DIFFRACTION X-RAY DIFFRACTION

Reference Wood, D.J., et al. (2018) Wood, D.J., et al. (2018)

Experimental Protocols
The following section details the methodologies employed in the generation of the

crystallographic and biochemical data presented.
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Protein Expression and Purification
Constructs: Human CDK2 (residues 1-298) and full-length human Cyclin A were used.

Expression System: Proteins were typically expressed in Spodoptera frugiperda (Sf9) insect

cells using a baculovirus expression system.

Purification: The purification protocol generally involves affinity chromatography (e.g., Ni-NTA

for His-tagged proteins or GST-affinity for GST-fusions), followed by ion-exchange and size-

exclusion chromatography to obtain highly pure and homogenous protein samples for

crystallization and biochemical assays. For some studies, unphosphorylated CDK1 and

CDK2 as GST fusions were used.[6]

Crystallization
Complex Formation: For co-crystallization, purified CDK2 was incubated with a molar excess

of AZD-5438 prior to setting up crystallization trials.

Crystallization Method: The vapor diffusion method (hanging or sitting drop) was employed.

Purified protein-inhibitor complex was mixed with a reservoir solution containing a precipitant

(e.g., polyethylene glycol), a buffer, and salts.

Crystal Growth: Crystals of the CDK2-AZD-5438 complex were grown under specific

conditions that were optimized through screening. For instance, cyclin-free CDK2 typically

crystallizes in the P212121 space group.[6]

X-ray Data Collection and Structure Determination
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data were collected at a synchrotron source.

Data Processing: Diffraction data were processed and scaled using standard crystallographic

software packages (e.g., HKL2000 or XDS).

Structure Solution and Refinement: The structure was solved by molecular replacement

using a previously determined CDK2 structure as a search model. The model was then

refined using programs like REFMAC5 or PHENIX, with manual model building in Coot. The
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inhibitor was modeled into the electron density maps, and water molecules were added. The

final model was validated for geometric correctness.

Isothermal Titration Calorimetry (ITC)
Instrumentation: ITC experiments were performed using a MicroCal ITC200 or a similar

instrument.

Methodology: A solution of AZD-5438 was titrated into a sample cell containing the purified

CDK2 or CDK2/Cyclin A complex. The heat changes upon binding were measured to

determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the

interaction.[6]

Kinase Inhibition Assays (IC50 Determination)
Assay Principle: A common method is the scintillation proximity assay.[1]

Procedure:

Recombinant CDK/cyclin complexes were incubated with a peptide or protein substrate

(e.g., a fragment of retinoblastoma protein or a histone H1-derived peptide) and [γ-³³P]ATP

in the presence of varying concentrations of AZD-5438.[1]

The reaction mixture was then transferred to plates coated with a scintillant-containing

substrate-binding molecule.

Phosphorylated substrate captured on the plate surface results in the emission of light,

which was quantified using a microplate scintillation counter.

IC50 values were calculated by plotting the percentage of inhibition against the inhibitor

concentration.

The workflow for a typical kinase inhibition assay is depicted below.
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Caption: Workflow for determining kinase inhibition using a scintillation proximity assay.

Conclusion
The detailed structural and biochemical data for AZD-5438 in complex with CDK2 provide a

solid foundation for understanding its mechanism of action. The high-resolution crystal

structures reveal the precise molecular interactions responsible for its potent inhibition,

highlighting the importance of hydrogen bonding with the hinge region and hydrophobic

packing within the ATP-binding site. This in-depth knowledge is invaluable for the ongoing

development of more selective and effective CDK inhibitors for cancer therapy. The
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experimental protocols outlined herein serve as a guide for researchers aiming to replicate or

build upon these seminal findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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